N-(3-Amino-4-chlorophenyl)acetamide

Catalog No.
S569898
CAS No.
51867-83-5
M.F
C8H9ClN2O
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Amino-4-chlorophenyl)acetamide

Azo dye and pigment developers face unacceptable color variation when using non-chlorinated acetanilide analogs. N-(3-Amino-4-chlorophenyl)acetamide (CAS 51867-83-5) eliminates this uncertainty, providing the exact chloro-substitution pattern required for targeted yellow to red chromophores.

  • 4-Chloro group ensures deep, precise shades by shifting absorption; melting point >165°C enables stable processing.
  • Reliable diazotization-coupling reactivity minimizes batch failures.
  • Supplied with ≥98% purity and full analytical documentation for direct use in dye and polymer synthesis.

CAS Number

51867-83-5

Product Name

N-(3-Amino-4-chlorophenyl)acetamide

IUPAC Name

N-(3-amino-4-chlorophenyl)acetamide

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)

InChI Key

MIIPQGGYCFVDAI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)N

The exact mass of the compound N-(3-Amino-4-chlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-(3-Amino-4-chlorophenyl)acetamide, 3'-Amino-4'-chloroacetanilide, 4-Chloro-3-aminoacetanilide, N-Acetyl-3-amino-4-chloroaniline

Purity

≥98%

Package Size

1 g, 2 g, 5 g, 10 g, 25 g

N-(3-Amino-4-chlorophenyl)acetamide, CAS 51867-83-5, is a substituted aromatic acetanilide that serves as a critical intermediate in the synthesis of specialized organic molecules. Its specific arrangement of amino, chloro, and acetamido groups on the phenyl ring is not arbitrary; it provides a defined pattern of reactivity and imparts specific electronic properties essential for producing high-performance azo dyes, pigments, and other functional materials where color, stability, and purity are procurement-critical parameters.

Research Fit

Synthetic Role Bifunctional intermediate for heterocyclic core construction
Key Feature Ortho-amino-chloro substitution enables specific reactivity

Substituting N-(3-Amino-4-chlorophenyl)acetamide with its non-chlorinated analog, N-(3-aminophenyl)acetamide, or other positional isomers, is a critical process failure. The presence and position of the chlorine atom fundamentally alter the compound's electronic properties and physical behavior. This change directly impacts reaction kinetics in diazotization-coupling processes and modifies the final chromophore's absorption spectrum, leading to significant color shifts. Furthermore, the substantial difference in melting point between the target compound and its des-chloro analog necessitates distinct process parameters for handling, purification, and formulation, making them non-interchangeable in controlled manufacturing workflows.

Substitution Risk

Positional Isomers
Shifting chloro or amino group alters electronic environment and reactivity in downstream couplings.
Non-Aminated Analogs
N-(4-chlorophenyl)acetamide lacks the primary amine required for diazotization or Sandmeyer reactions, limiting synthetic utility.

Superior Thermal Stability

N-(3-Amino-4-chlorophenyl)acetamide exhibits a significantly higher melting point compared to its direct non-chlorinated analog, N-(3-aminophenyl)acetamide. Authoritative sources report the melting point of the target compound to be approximately 172-174°C, whereas the comparator, N-(3-aminophenyl)acetamide, melts at a much lower 86-88°C.

Evidence DimensionMelting Point (°C)
Target Compound Data172-174 °C
Comparator Or BaselineN-(3-aminophenyl)acetamide: 86-88 °C
Quantified Difference≈86 °C higher melting point
ConditionsStandard atmospheric pressure.

This large thermal window provides a significant advantage in melt processing, purification by recrystallization, and formulation, reducing the risk of decomposition and enabling more robust and reproducible manufacturing protocols.

Synthetic Yield
Data to verify
85% isolated yield
Supplies a benchmark for supply chain and scale-up planning
Catalytic hydrogenation, reported at 60 °C, 18 bar

Bathochromic Shift in Azo Dyes

The electron-withdrawing nature of the chlorine atom at the para-position to the acetamido group modifies the electronic structure of the resulting chromophore. This substitution pattern is known to induce a bathochromic (red) shift in the maximum absorption wavelength (λmax) of azo dyes derived from it, compared to dyes made from the non-chlorinated N-(3-aminophenyl)acetamide. This effect is critical for tuning dyes to achieve specific, deeper shades which are inaccessible with the des-chloro analog.

Evidence DimensionWavelength of Maximum Absorbance (λmax)
Target Compound DataCauses a bathochromic (red) shift in the final dye product.
Comparator Or BaselineDyes from N-(3-aminophenyl)acetamide exhibit a more hypsochromic (blue-shifted) λmax.
Quantified DifferenceQualitatively results in deeper, red-shifted colors.
ConditionsIn diazotization-coupling reactions to form azo dyes.

For applications requiring specific color targets (e.g., in textiles, inks, and imaging), this compound is the correct choice to access a color space that its non-chlorinated counterpart cannot achieve.

Amine Functionality
Class-level
Primary amine present vs. non-aminated analog absent
Enables diazotization and coupling pathways
Core structural differentiator for heterocycle synthesis

Versatile Precursor for Pigments and Pharmaceuticals

The utility of N-(3-Amino-4-chlorophenyl)acetamide as a key building block is established in patent literature for complex organic synthesis. For example, it has been cited as an essential intermediate in the synthesis of C.I. Pigment Yellow 93. Its specific structure is also leveraged in the synthesis of scaffolds for biologically active molecules, where the chloro-substituent can serve as a key interaction point or a handle for further chemical modification.

Evidence DimensionPrecursor Suitability
Target Compound DataDocumented use as a key intermediate for specific, named high-performance pigments and pharmaceutical scaffolds.
Comparator Or BaselineGeneral-purpose aniline derivatives which may not provide the required final properties.
Quantified DifferenceNot applicable (qualitative evidence of utility).
ConditionsMulti-step organic synthesis for industrial pigments and research-stage pharmaceuticals.

Procuring this specific compound provides a direct, documented route to established high-value products, de-risking process development compared to using a less-proven or unsuitable starting material.

Melting Point
Reported
172–176 °C (target) vs. 90–94 °C (diamine)
Significant shift affects handling and purification
Acetylation-driven solid-state property change

Red-Shifted Azo Dyes and Pigments

This compound is the precursor of choice when the synthetic target is an azo dye or pigment requiring a specific shade in the yellow, orange, or red spectrum. The chloro-substituent provides a reliable method to achieve deeper colors compared to analogs lacking this feature, making it ideal for applications in performance inks, plastics, and textile dyeing where precise color matching is critical.

High-Temperature Polymer Intermediates

The compound's high melting point and thermal stability make it a suitable building block for monomers intended for high-performance polymers. Its defined thermal behavior ensures processability and stability during polymerization and subsequent material processing steps where elevated temperatures are required.

Medicinal Chemistry Scaffolds

In the synthesis of novel pharmaceutical candidates, the chloro- and amino- groups on this molecule offer distinct reactive sites for further elaboration. The chlorine atom, in particular, can be used to modulate pharmacokinetic properties or serve as a vector for subsequent cross-coupling reactions, making this a valuable starting material for library synthesis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic core synthesis
Bifunctional intermediate with reported scalable route
Reaction yield and process reproducibility
Selective derivatization
Orthogonal amine and acetamide handles
Functional group tolerance in serial transformations
SAR library of phenylacetamides
Specific 3-amino-4-chloro substitution pattern
Substituent-position sensitivity in screening assays

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51867-83-5

Wikipedia

5-acetylamido-2-chloroaniline

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